(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Overview
Description
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorobenzylidene group, a dihydrobenzofuran moiety, and a furan-2-carboxylate ester. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the benzofuran derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the dihydrobenzofuran ring can yield the corresponding alcohol.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzylidene group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: : The presence of the fluorine atom in (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUXCWPYHNRSI-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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